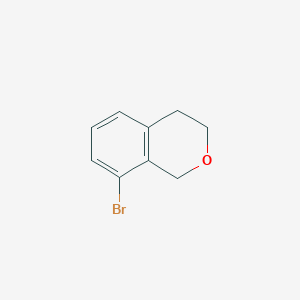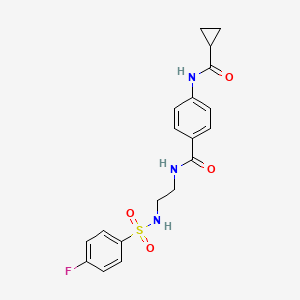
4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Cpd-1 and belongs to the class of benzamide derivatives. Cpd-1 has been synthesized using several methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Enzymatic Inhibition Studies
Research has shown that aromatic sulfonamide derivatives, including compounds similar in structure to "4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide," are potent inhibitors of carbonic anhydrases (CAs). These inhibitors have been studied for their interactions with various CA isoenzymes, demonstrating nanomolar inhibitory concentrations. This suggests potential applications in understanding and modulating enzymatic activity for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).
Medical Imaging
In the realm of medical imaging, particularly positron emission tomography (PET), compounds structurally related to "this compound" have been explored for their utility in quantifying serotonin 1A receptors in the human brain. These studies are pivotal for advancing our understanding of neurological conditions and developing new diagnostic approaches (Choi et al., 2015).
Receptor Analysis
The biarylpropylsulfonamide class, closely related to the chemical structure , has been investigated for its role as positive, allosteric modulators of AMPA receptors. These studies highlight the potential therapeutic applications of such compounds in cognitive, depressive, and Parkinson's disease models by elucidating the underlying biochemical pathways and receptor-mediated neurotransmission enhancements (Ryder et al., 2006).
Material Science Applications
Furthermore, the compound's structural components have been utilized in the synthesis and characterization of new materials, such as polyimides and polyamides, demonstrating the compound's versatility beyond biological systems. These studies contribute to the development of advanced materials with specific thermal and mechanical properties (Jeon et al., 2022).
Propiedades
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-15-5-9-17(10-6-15)28(26,27)22-12-11-21-18(24)13-3-7-16(8-4-13)23-19(25)14-1-2-14/h3-10,14,22H,1-2,11-12H2,(H,21,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVQAUFWIKXECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)
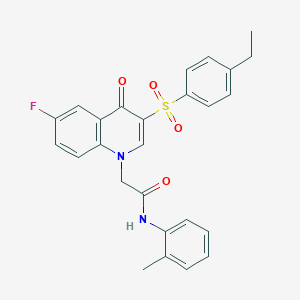
![N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine](/img/structure/B2376274.png)
![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)

![3-(3,5-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2376277.png)
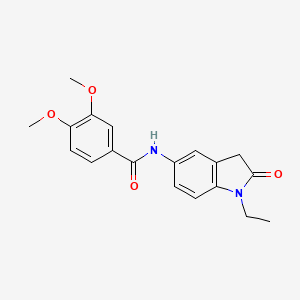
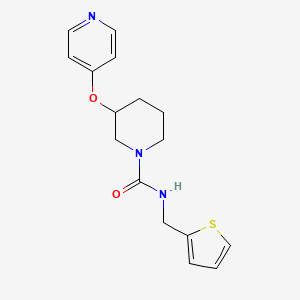
![N-(5-chloro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2376283.png)
![4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2376284.png)
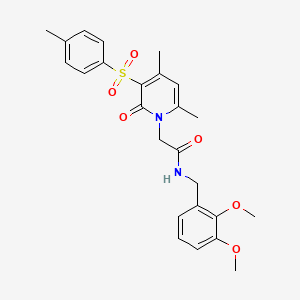
![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)
![N-(1-cyanocyclopentyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2376290.png)
